molecular formula C12H19ClN4O2S B1399280 4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide CAS No. 1316222-50-0

4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Cat. No. B1399280
M. Wt: 318.82 g/mol
InChI Key: RKIJBRCNGVDKHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA . The specific compound you’re asking about seems to have additional functional groups attached to the pyrimidine ring, including a chloro group, a methyl group, and a sulfonamide group .


Molecular Structure Analysis

The molecular structure of a similar compound, 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, includes a pyrimidine ring with a chlorine atom and a methyl group attached . The exact structure of your compound would likely be different due to the additional functional groups .


Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions . They can act as ligands in coordination chemistry, and their electronic and spatial structures can be modified through various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For a similar compound, 4-Chloro-6-methyl-2-(pyrimidin-2-yl)pyrimidine, the molecular weight is 158.59 g/mol .

Scientific Research Applications

Synthesis and Complexation

Research has been conducted on tosylated aminopyridines and sulfonylated compounds, which are significant in pharmaceuticals as antibiotics. One study focused on synthesizing tosylated 4-aminopyridine and examining its complexation with Ni(II) and Fe(II) ions. This sulfonamide derivative demonstrated potential in increasing biological and catalytic capabilities in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Crystal Structures of Organic Salts

In the study of crystal structures of organic salts, protonated pyrimidine rings were found to be hydrogen bonded to sulfonate groups, forming bimolecular ring motifs. This research highlighted the significance of sulfonic acid groups in mimicking carboxylate anions, suggesting applications in understanding molecular interactions and structures (Balasubramani, Muthiah, & Lynch, 2007).

Synthesis of Heterocyclic Compounds

Another study explored the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides. This research is pivotal for developing methods to create target heterocyclic compounds, which are crucial in pharmaceutical development (Rozentsveig et al., 2013).

Supramolecular Structures

The study of supramolecular structures of various isomeric sulfonamides revealed different hydrogen-bonding arrangements. Understanding these structures is vital for designing drugs and materials with specific molecular interactions (Hulita et al., 2005).

Herbicidal Activity

The synthesis of optically active N-(2-Pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives showed specific herbicidal activity. This signifies the potential use of such compounds in agricultural applications (Hosokawa et al., 2001).

Reactivity Studies

Research on the reactivity of 2-substituted 3-ethylsulfonylpyridines contributed to understanding the transformation and potential applications of these compounds in chemical syntheses and drug development (Rouchaud, Neus, & Moulard, 1997).

Safety And Hazards

The safety and hazards of a compound depend on its specific structure and how it is used. Always refer to the Material Safety Data Sheet (MSDS) for the most accurate safety information .

Future Directions

The future directions for research on pyrimidine derivatives could include further exploration of their synthesis methods, investigation of their potential biological activities, and development of their applications in various fields .

properties

IUPAC Name

4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2S/c1-9-8-11(13)15-12(14-9)10-4-6-17(7-5-10)20(18,19)16(2)3/h8,10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKIJBRCNGVDKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCN(CC2)S(=O)(=O)N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 3
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 4
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide
Reactant of Route 6
4-(4-chloro-6-methylpyrimidin-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.